molecular formula C8H9B B1265381 2-Bromo-p-xylene CAS No. 35884-77-6

2-Bromo-p-xylene

Cat. No.: B1265381
CAS No.: 35884-77-6
M. Wt: 185.06 g/mol
InChI Key: QXISTPDUYKNPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.

Mechanism of Action

Target of Action

2-Bromo-p-xylene, also known as 2,5-Dimethylbromobenzene, is an organic compound with the molecular formula C8H9Br . As an aromatic compound, it primarily interacts with other organic molecules in chemical reactions.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction . It was also used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins . In these reactions, this compound acts as a reactant, undergoing changes to its molecular structure to form new compounds.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl and cis-3,4-diphenyl-5,8-dimethylisocoumarins . The specific molecular and cellular effects would depend on the nature of these new compounds and their interactions with biological systems.

Properties

IUPAC Name

2-bromo-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Record name XYLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1706
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060289
Record name Benzene, 2-bromo-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley]
Record name XYLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1706
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Xylyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2674
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

210-220 °C
Record name XYLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4
Record name XYLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals or clear colorless liquid, Colorless liquid

CAS No.

35884-77-6, 553-94-6
Record name XYLYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1706
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromo-p-xylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-p-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-bromo-1,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 2-bromo-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Xylene (934.4 g; 8.8 mol) and Fe powder (16 g) were placed in the reaction vessel and about 20 ml of bromine were slowly added dropwise. The commencement of the reaction (after about 10 minutes) could be recognized by gas evolution. After the reaction had begun, the remaining bromine (total: 1278.4 g; 8.0 mol) was added dropwise at RT, with water bath cooling (4 hours). The mixture was stirred further for 2 hours at RT. The slightly brownish reaction solution was filtered off and stirred first with water, and then with 480 ml of saturated aqueous Na2SO3 solution, subsequently shaken once with dilute aqueous NaOH and twice with H2O; the organic phase (clear and colorless) was dried over MgSO4, filtered and purified by being vacuum-distilled twice (diaphragm pump/oil bath, about 100-120° C./60 cm column).
Quantity
934.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1278.4 g
Type
reactant
Reaction Step Three
Name
Quantity
16 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

This experiment was carried out in two successive steps. In the first stage the total p-xylene was divided into two parts and one-half of the p-xylene was added to the reaction vessel with the catalyst. The other half of the p-xylene and the bromine were then added simultaneously but in separate streams to the flask while maintaining the temperature of the reacting mixture at 20°-25°C. When the reaction was completed as evidenced by no further hydrogen bromide evolution, the resulting mixture was distilled. An initial fraction of monobromo-p-xylene was taken off at 75°-103° (9mm). The 2,5-dibromo-p-xylene was recovered by distillation at 122°-126° (10 mm) as a water-white liquid which solidified to a white, fused, crystalline mass.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-p-xylene
Reactant of Route 2
2-Bromo-p-xylene
Reactant of Route 3
2-Bromo-p-xylene
Reactant of Route 4
2-Bromo-p-xylene
Reactant of Route 5
Reactant of Route 5
2-Bromo-p-xylene
Reactant of Route 6
Reactant of Route 6
2-Bromo-p-xylene
Customer
Q & A

Q1: What is the primary use of 2-Bromo-p-xylene in current research?

A1: this compound serves primarily as a building block in organic synthesis. Researchers utilize it as a starting material to create more complex molecules. For example, it's used in synthesizing 2,5-Biphenyldicarboxylic acid, a monomer for polymers with potential applications in high-strength fibers and sub-LCD technologies [].

Q2: How does the structure of this compound influence its reactivity?

A2: The bromine atom in this compound is bonded to an aromatic ring (the p-xylene). This bromine atom can be replaced by various nucleophiles via aryne reaction mechanisms []. Additionally, the two methyl groups on the aromatic ring influence the molecule's steric properties, potentially affecting its reactivity in certain reactions, as observed in Heck reactions [].

Q3: Are there any studies investigating the internal dynamics of this compound?

A3: Yes, researchers have studied the internal rotation of the methyl groups in this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) relaxation studies. These studies examined the temperature dependence of spin-rotational relaxation rates, providing insights into the molecule's dynamic behavior [, ].

Q4: Can this compound be used in metal-catalyzed reactions?

A4: Yes, this compound is a suitable substrate for palladium-catalyzed Heck reactions. Studies have shown that it can undergo both mono- and di-arylation with terminal olefins in the presence of palladium catalysts and appropriate ligands []. The choice of ligands significantly influences the reaction outcome, highlighting the importance of ligand electronic effects in such catalytic systems.

Q5: Has this compound been used to synthesize any unique or complex structures?

A5: Researchers have successfully used this compound to create a sodium salt of the dimer of boronoterephthalic acid anhydride []. This compound exhibits a unique structural motif with two units of the cyclic anhydride linked by a protonated oxonium center.

Q6: Are there alternative synthesis methods for compounds typically derived from this compound?

A6: While this compound is a common starting material, researchers are exploring alternative synthetic routes for some of its derivatives. For instance, 2,6-Dicarboxyfluorenone can be synthesized using a palladium-catalyzed reaction involving 2,5-dimethylbromobenzene and 4-bromotoluene, offering an alternative to methods relying solely on this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.